Product packaging for 5-Fluorotryptophan(Cat. No.:CAS No. 16626-02-1)

5-Fluorotryptophan

Cat. No.: B555309
CAS No.: 16626-02-1
M. Wt: 222.22 g/mol
InChI Key: INPQIVHQSQUEAJ-VIFPVBQESA-N
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Description

Overview and Significance as a Tryptophan Analog

As an analog of tryptophan, 5-Fluoro-L-tryptophan can be utilized by the cellular machinery in place of its natural counterpart. sigmaaldrich.com This characteristic is of paramount importance in protein engineering and functional studies. walshmedicalmedia.com Researchers can introduce 5-F-Trp into specific protein sequences, effectively "labeling" the protein for investigation. chemimpex.com The fluorine atom's distinct properties, such as its high electronegativity and the fact that ¹⁹F is a sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, allow for detailed analysis of the protein's local environment, conformational changes, and interactions with other molecules. sigmaaldrich.comdrugbank.comnih.gov

The significance of 5-F-Trp extends to its use as a fluorescent probe. biosynth.com The substitution of fluorine on the indole (B1671886) ring alters the molecule's electronic properties, causing a characteristic shift in its absorption and fluorescence spectra compared to natural tryptophan. nih.govresearchgate.net This enables researchers to use fluorescence spectroscopy to study protein microenvironments and dynamics. nih.gov Furthermore, its ability to compete with tryptophan in metabolic pathways has made it a subject of interest in cancer research and for studying enzyme mechanisms. evitachem.combiosynth.com

Historical Context of Fluorinated Amino Acids in Biochemical Investigations

The exploration of fluorinated amino acids in biochemical research has a history spanning several decades. numberanalytics.com Early studies in the late 1950s demonstrated that these synthetic analogs could be incorporated into proteins in living organisms, such as bacteria and even rabbits. d-nb.info This discovery opened the door for a new era of biochemical investigation, where the unique properties of fluorine could be harnessed to probe biological systems.

Initially, the synthesis and incorporation of fluorinated amino acids posed significant challenges. numberanalytics.comd-nb.info However, advancements in synthetic chemistry and molecular biology have made a wide range of these compounds, including 5-Fluoro-L-tryptophan, more accessible for research. numberanalytics.com The development of techniques for both residue-specific and site-specific incorporation has provided researchers with powerful tools to study protein structure and function with high precision. walshmedicalmedia.com The field of organofluorine chemistry, which focuses on carbon-fluorine bonds, has been instrumental in this progress, contributing to a deeper understanding of how fluorine substitution impacts molecular properties. numberanalytics.com

Current Research Landscape and Future Directions

The current research landscape for 5-Fluoro-L-tryptophan is vibrant and diverse. It is widely used in various applications, from fundamental studies of protein folding and stability to the development of novel therapeutic and diagnostic agents. walshmedicalmedia.comchemimpex.com

Key Research Areas:

Protein Structure and Dynamics: 5-F-Trp is a cornerstone in ¹⁹F NMR studies for elucidating protein structure, conformational changes, and ligand binding. sigmaaldrich.comdrugbank.comnih.gov Its use as a dual NMR and fluorescent probe provides complementary information about protein behavior. nih.gov

Enzyme Mechanisms: As a substrate analog, it is employed to investigate the mechanisms of enzymes that interact with tryptophan. sigmaaldrich.comdrugbank.com

Cancer Research: Its ability to interfere with tryptophan metabolism in cancer cells is being explored for therapeutic purposes. evitachem.combiosynth.com Radiolabeled versions of tryptophan analogs, including those based on a 5-fluoro-tryptophan scaffold, are being developed as PET imaging agents to visualize tumors. evitachem.comnih.govsnmjournals.org

Metabolic Engineering: Researchers are engineering microorganisms to produce tryptophan derivatives, including 5-fluorotryptophan (B555192), for various biotechnological applications. mdpi.commdpi.com

Drug Development: The incorporation of 5-F-Trp into peptides can enhance their stability and bioactivity, making it a valuable tool in the design of new drugs. chemimpex.com It has also been identified as a competitive inhibitor of the vesicular glutamate (B1630785) transporter (VGLUT), suggesting its potential in neuroscience research. medchemexpress.com

Future Directions:

The future of 5-Fluoro-L-tryptophan research is promising. Continued advancements in synthetic methods will likely lead to the development of new fluorinated tryptophan analogs with even more refined properties. researchgate.net The integration of computational and experimental approaches will further enhance our ability to predict and understand the effects of fluorine substitution on protein structure and function. As our understanding of the role of tryptophan metabolism in various diseases deepens, the application of 5-F-Trp and its derivatives in diagnostics and therapeutics is expected to expand significantly.

Interactive Data Tables

Below are tables summarizing key information about 5-Fluoro-L-tryptophan and related compounds mentioned in this article.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
5-Fluoro-L-tryptophan C₁₁H₁₁FN₂O₂222.2216626-02-1
L-Tryptophan C₁₁H₁₂N₂O₂204.2373-22-3
Fmoc-5-fluoro-L-tryptophan C₂₆H₂₁FN₂O₄444.45908846-88-8
5-Fluoro-DL-tryptophan C₁₁H₁₁FN₂O₂222.22154-08-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11FN2O2 B555309 5-Fluorotryptophan CAS No. 16626-02-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPQIVHQSQUEAJ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)C(=CN2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501020654
Record name L-5-Fluorotryptophan
Source EPA DSSTox
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Molecular Weight

222.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16626-02-1
Record name 5-Fluorotryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016626021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-fluorotryptophan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03314
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-5-Fluorotryptophan
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URL https://comptox.epa.gov/dashboard/DTXSID501020654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUOROTRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17H03VO4KZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthesis and Isotopic Labeling Methodologies of 5 Fluoro L Tryptophan

Chemical Synthesis Approaches

The synthesis of 5-Fluoro-L-tryptophan can be achieved through various chemical, biosynthetic, and hybrid chemo-enzymatic strategies, each offering distinct advantages in terms of yield, purity, and scalability.

Direct fluorination methods aim to introduce a fluorine atom onto the indole (B1671886) ring of a tryptophan precursor. A notable application of this technique is in the synthesis of radiolabeled analogs for Positron Emission Tomography (PET). For instance, the synthesis of 5-[¹⁸F]Fluoro-L-tryptophan and its derivatives has been accomplished using copper-catalyzed radiofluorination. nih.govresearchgate.net This approach typically involves the use of a boronic ester precursor, such as a 5-BPin-Trp derivative, which reacts with ¹⁸F-tetrabutylammonium fluoride (B91410) ([¹⁸F]TBAF). nih.gov The process includes the initial synthesis of the boronic ester precursor, followed by the radiolabeling reaction and subsequent deprotection steps to yield the final product. nih.gov These methods have been successfully applied to produce various ¹⁸F-labeled tryptophan derivatives with high radiochemical purity, suitable for imaging applications. nih.govnih.gov

Table 1: Research Findings on Direct Radiofluorination of Tryptophan Derivatives

CompoundPrecursorMethodIsolated Yield (Decay Corrected)Radiochemical PurityReference
5-[¹⁸F]F-N-MT5-Bpin-1-Me-Trp derivativeCopper-catalyzed fluorination11.2%High nih.gov
4-, 5-, 6-, 7-[¹⁸F]F-Trp4-, 5-, 6-, and 7-BPin-TrpCopper-catalyzed fluorination4.2-14.9%>97% nih.govresearchgate.netnih.gov

Biosynthetic methods leverage cellular machinery to produce 5-Fluoro-L-tryptophan or, more commonly, to incorporate it into proteins. A widely used method involves expressing proteins in Escherichia coli in a minimal medium supplemented with 5-fluoro-D,L-tryptophan. nih.gov To ensure efficient incorporation, the endogenous synthesis of aromatic amino acids can be inhibited using glyphosate (B1671968), which blocks the shikimate pathway. nih.gov This forces the organism to utilize the exogenously supplied fluorinated analog for protein synthesis. sigmaaldrich.comsigmaaldrich.com This technique is instrumental for producing proteins containing the ¹⁹F label at specific tryptophan sites for structural and dynamic studies. nih.govresearchgate.net

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis. This hybrid approach is particularly effective for producing complex molecules like fluorinated amino acids. For example, a facile chemo-enzymatic strategy has been developed to produce novel, fluorinated 5-hydroxytryptophans (Fₙ-5HOWs). rsc.org This method utilizes an engineered, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent tryptophan synthase (TrpB) variant. rsc.org The enzyme catalyzes the reaction between a chemically synthesized fluorinated 5-hydroxyindole (B134679) (Fₙ-5HOI) and L-serine to produce the final Fₙ-5HOW product on a gram scale. rsc.org While this example produces a hydroxylated analog, similar enzymatic strategies using tryptophan synthase have been explored for the synthesis of L-tryptophan and its derivatives, highlighting the potential for producing 5-Fluoro-L-tryptophan. nih.gov

Table 2: Example of a Chemo-enzymatic Synthesis for a Fluorinated Tryptophan Analog

Starting MaterialsEnzymeProductScalePurity (Crude)Reference
Fₙ-5HOI and L-serineEngineered TrpB variant (Tm9D8*)Fmoc-protected Fₙ-5HOWGram scaleca. 80% rsc.org

Stereoselective Synthesis and Enantiomeric Purity

Achieving high enantiomeric purity is critical, as biological systems typically recognize only one enantiomer of an amino acid (the L-form). Synthesis procedures for peptides and other biologically active molecules are often accompanied by racemization, making the control of enantiopurity essential. mdpi.com For 5-Fluoro-L-tryptophan, highly efficient enantioseparation methods are necessary to analyze and ensure the final product's stereochemical integrity. mdpi.com Commercially available derivatives of 5-Fluoro-L-tryptophan demonstrate that high levels of enantiomeric purity can be achieved through advanced synthesis and purification techniques.

Table 3: Enantiomeric Purity of 5-Fluoro-L-tryptophan and its Derivatives

CompoundReported PurityAnalysis MethodReference
5-Fluoro-L-tryptophanEnantiomeric ratio: ≥99.5:0.5HPLC
Fmoc-5-fluoro-L-tryptophan≥ 99.9%Chiral HPLC chemimpex.com

Isotopic Labeling for Advanced Spectroscopic and Imaging Applications

The introduction of specific isotopes into 5-Fluoro-L-tryptophan is a key strategy for enabling advanced analytical techniques, particularly NMR spectroscopy and PET imaging.

Fluorine-19 (¹⁹F) is an exceptionally useful nucleus for NMR experiments. nih.gov It has a nuclear spin of ½, a high gyromagnetic ratio, and is 100% naturally abundant. acs.org Crucially, fluorine is almost entirely absent from biological systems, meaning that ¹⁹F NMR spectra of labeled biomolecules are free from background signals. nih.govacs.org This results in simple spectra where one-dimensional scans are often sufficient to obtain site-specific information. nih.gov

Table 4: ¹⁹F NMR Relaxation Rates for Free 5F-l-Trp in Solution

ParameterExperimental Value (s⁻¹)Reference
R₁ (Longitudinal Relaxation Rate)0.75 nih.gov
R₂ (Transverse Relaxation Rate)1.15 nih.gov
Note: Data measured at a field strength of 14.1 T. nih.gov

Radiolabeling with Fluorine-18 (¹⁸F) for Positron Emission Tomography (PET)

Fluorine-18 is a positron-emitting isotope with a favorable half-life of nearly 110 minutes, making it well-suited for PET imaging studies. jove.comnih.gov The development of ¹⁸F-labeled tryptophan analogs has surged in recent years, aiming to provide superior imaging agents compared to their carbon-11 (B1219553) counterparts for studying tryptophan metabolism in various diseases, including cancer. jove.comnih.gov

The synthesis of 5-[¹⁸F]Fluoro-L-α-methyl tryptophan (5-[¹⁸F]F-AMT) has been developed as a potential PET agent for imaging tumors and the activity of the enzyme indoleamine 2,3-dioxygenase (IDO1). nih.govresearchgate.netnih.gov The direct introduction of ¹⁸F into the tryptophan aromatic ring is a key strategy. nih.govresearchgate.netnih.gov Various synthetic routes have been explored, with resulting radiochemical yields ranging from 4.2% to 14.9% (decay corrected) and high radiochemical purity (>97%). nih.govresearchgate.netnih.gov

One approach involves a copper-mediated radiofluorination of a boronic ester precursor. nih.gov For instance, L-5-[¹⁸F]fluorotryptophan and its D-isomer have been synthesized using Cu(I) catalyzed [¹⁸F]fluorodeboronylation of protected precursors, yielding the product with a specific activity of 407-740 GBq/μmol and radiochemical purity greater than 99%. nih.gov Another method involves the deoxy[¹⁸F]fluorination of a phenol-derived Ru-coordinated complex, which has been successfully automated to produce 5-[¹⁸F]fluoro-tryptophan with a radiochemical purity of ≥95% in yields up to 10%. researchgate.net

Synthesis of ¹⁸F-labeled Tryptophan Analogs
CompoundSynthesis MethodRadiochemical Yield (Decay Corrected)Radiochemical PurityReference
5-[¹⁸F]F-L-α-methyl tryptophan (5-[¹⁸F]F-AMT)Direct Aromatic Fluorination4.2-14.9%>97% nih.govresearchgate.netnih.gov
L-5-[¹⁸F]fluorotryptophanCu(I) catalyzed [¹⁸F]fluorodeboronylation1.5 ± 0.6%>99% nih.gov
5-[¹⁸F]fluoro-tryptophanDeoxy[¹⁸F]fluorination of Ru-complexUp to 10%≥95% researchgate.net
5-(2-¹⁸F-fluoroethoxy)-L-tryptophan (¹⁸F-L-FEHTP)No-carrier-added ¹⁸F fluorination~23%>95% snmjournals.org

Directly labeling the electron-rich aromatic ring of tryptophan with nucleophilic [¹⁸F]fluoride is challenging. nih.gov However, recent advancements in metal-catalyzed fluorination reactions have made this feasible. nih.gov Copper-mediated radiofluorination has emerged as a robust method, allowing for the direct introduction of ¹⁸F to various positions (4, 5, 6, and 7) on the tryptophan backbone. nih.govresearchgate.netnih.gov This method offers advantages such as the use of bench-stable precursors and mild reaction conditions. fz-juelich.de

Another innovative approach is photoredox radiofluorination, which provides a simple way to access novel tryptophan-based PET agents. nih.gov This strategy has been used to synthesize ¹⁸F-labeled analogs with radiochemical yields ranging from 2.6% to 32.4%. nih.gov Additionally, deoxy[¹⁸F]fluorination of phenol-derived ruthenium π-complexes presents a viable route for the synthesis of compounds like 5-[¹⁸F]fluoro-tryptophan. researchgate.net These diverse strategies expand the library of available ¹⁸F-labeled tryptophan derivatives for PET imaging. nih.gov

Aromatic Ring Fluorination Strategies for ¹⁸F-Tryptophan Analogs
StrategyKey FeaturesExample ApplicationReference
Copper-Mediated RadiofluorinationDirect fluorination of aryl boronic esters; mild conditions.Synthesis of 4-, 5-, 6-, and 7-[¹⁸F]F-Trp. nih.govfz-juelich.de
Photoredox RadiofluorinationSimple method for accessing novel tryptophan-based PET agents.Synthesis of 4-F-5-OMe-tryptophans and 6-F-5-OMe-tryptophans. nih.gov
Deoxy[¹⁸F]fluorination of Ru-complexesLate-stage fluorination of phenol (B47542) derivatives.Automated synthesis of 5-[¹⁸F]fluoro-tryptophan. researchgate.net

A significant goal in the development of ¹⁸F-labeled tryptophan analogs is the creation of tracers that can specifically monitor distinct metabolic pathways, such as the kynurenine (B1673888) and serotonin (B10506) pathways. nih.govresearchgate.net For example, 5-(2-¹⁸F-fluoroethoxy)-l-tryptophan (¹⁸F-l-FEHTP) has been evaluated as a PET probe for tumor imaging, targeting the L-type amino acid transporter system. snmjournals.org The development of such tracers may help in better understanding disease mechanisms and in predicting responses to therapies. nih.gov

By modifying the tryptophan structure, for instance, through α-methylation or N-substitution, it is possible to create analogs that are substrates for specific enzymes like IDO1, while not being incorporated into proteins. nih.gov This allows for the targeted imaging of enzymatic activity. The availability of a library of tryptophan-based PET agents with varying specificities will be invaluable for biomedical research. nih.gov

Carbon-11 (¹¹C) Labeling for PET Imaging

Carbon-11 is another positron-emitting radionuclide used for PET imaging. nih.govacs.org Although it has a short half-life of about 20 minutes, which necessitates an on-site cyclotron, its presence in nearly all biologically active molecules makes it a valuable tool for studying metabolic pathways without altering the molecule's structure. jove.comnih.govacs.org

¹¹C-labeled tryptophan and its analogs have been used in early human PET studies to visualize the pancreas and related diseases. osti.gov For instance, α-[¹¹C]methyl-L-tryptophan ([¹¹C]-AMT) is an analog of tryptophan that acts as an inhibitor of IDO but is not a substrate for protein synthesis. nih.govnih.gov This property makes it a useful probe for studying the kynurenine pathway in cancer and neurological disorders. researchgate.netresearchgate.net

The synthesis of ¹¹C-labeled compounds often involves the use of precursors like [¹¹C]formaldehyde. nih.gov For example, a Pictet-Spengler reaction using [¹¹C]formaldehyde has been developed for the synthesis of ¹¹C-labeled oligopeptides containing tryptophan. nih.gov This reaction with a tryptophan hydrochloride-containing RGD peptide resulted in a radiochemical yield of 5.9 ± 1.9% with a specific activity of 85.7 ± 9.4 GBq/µmol. nih.gov The development of efficient and stereoselective radiosynthetic methods for ¹¹C-labeled amino acids and peptides continues to be an active area of research. researchgate.net

Deuterium (²H) and Carbon-13 (¹³C) Labeling for NMR Applications

The strategic incorporation of stable isotopes such as Deuterium (²H) and Carbon-13 (¹³C) into 5-Fluoro-L-tryptophan (5-F-Trp) is a sophisticated methodology employed to enhance its utility in Nuclear Magnetic Resonance (NMR) spectroscopy. These isotopically labeled variants provide powerful probes for studying protein structure, dynamics, and interactions, surmounting some of the challenges associated with NMR of large biomolecules. rsc.orgacs.orgnih.gov

A significant advancement in this area is the development of a cost-effective, multi-step chemical synthesis pathway to produce 5-Fluoro-L-tryptophan with a selective ¹³C/²H isotope pattern, specifically [5-¹³C,4,6,7-²H₃]-5-Fluoro-L-tryptophan. acs.orgresearchgate.net This specific labeling pattern is designed to introduce a ¹⁹F-¹³C spin pair, which is particularly advantageous for resolving overlapping fluorine resonances in the carbon-13 dimension of 2D NMR spectra. This is especially crucial when studying large proteins that contain multiple tryptophan residues. researchgate.netnih.gov The additional deuteration of the indole ring serves to improve transverse relaxation properties and eliminate certain proton-carbon couplings, further enhancing spectral resolution and quality. rsc.org

The synthesis of [5-¹³C,4,6,7-²H₃]-5-Fluoro-L-tryptophan begins with commercially available isotope sources and proceeds through several key transformations. rsc.org The detailed synthetic route involves the initial preparation of an isotopically labeled 4-fluoroaniline (B128567) derivative, which is then used to construct the indole ring and subsequently the full tryptophan amino acid.

The table below outlines the key steps and reported yields for the synthesis of an intermediate, [4-¹³C, 2,3,5,6-²H₄]4-fluoroaniline, a crucial precursor for the final labeled 5-F-Trp product.

Interactive Data Table: Synthesis of [4-¹³C, 2,3,5,6-²H₄]4-fluoroaniline

StepReactantReagents/ConditionsProductYield (%)Deuteration Level (%)
1Labeled Nitrophenol PrecursorPhenofluor Mix, Toluene, 110°C, 24 h[4-¹³C, 3,5-²H₂]4-fluoronitrobenzene76%96% at positions 2 & 6
2[4-¹³C, 3,5-²H₂]4-fluoronitrobenzene10% Pd/C, H₂, Methanol, RT, overnight[4-¹³C, 3,5-²H₂]4-fluoroaniline95%96% at positions 2 & 6
3[4-¹³C, 3,5-²H₂]4-fluoroanilineDCl, D₂O, Microwave, 180°C, 1.5 h[4-¹³C, 2,3,5,6-²H₄]4-fluoroaniline95%97.5% at each position

This labeled precursor is then carried forward through additional steps, including iodination and palladium-catalyzed coupling reactions, to build the final [5-¹³C,4,6,7-²H₃]-5-Fluoro-L-tryptophan molecule. researchgate.net

An alternative approach for producing ¹³C-labeled 5-F-Trp involves a biosynthetic method. nih.gov This technique utilizes 5-fluoroanthranilic acid-(phenyl-¹³C₆) as a metabolic precursor, which is supplied to E. coli cell cultures where endogenous tryptophan biosynthesis has been arrested. The bacteria then incorporate the labeled precursor to produce 5-fluoro-(phenyl-¹³C₆)-L-tryptophan. nih.gov This method provides a means for the efficient biosynthetic incorporation of a ¹⁹F–¹³C spin pair into proteins expressed in bacterial systems. nih.gov

The application of these dual-labeled 5-F-Trp analogues in NMR spectroscopy allows for advanced experiments, such as ¹³C-¹⁹F TROSY (Transverse Relaxation-Optimized Spectroscopy). researchgate.net These experiments result in simplified spectra with clear, unambiguous signals, enabling researchers to more easily monitor changes in the chemical environment of tryptophan residues upon protein interaction with binding partners or during conformational changes. rsc.orgresearchgate.net The ability to resolve previously clustered signals in 1D fluorine NMR into distinct peaks in 2D spectra represents a significant methodological advantage for detailed structural and dynamic studies of complex biological systems. rsc.org

Enzymatic Mechanisms and Tryptophan Pathway Interactions

Substrate Recognition and Enzyme Kinetics

Interaction with Tryptophan Hydroxylase (TPH)

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506). vulcanchem.comtandfonline.com It catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP), the immediate precursor to serotonin. tandfonline.comnih.govuib.no The interaction of 5-Fluoro-L-tryptophan with TPH has been a subject of significant research, particularly concerning its impact on serotonin production.

The serotonin biosynthesis pathway begins with the hydroxylation of L-tryptophan by TPH. tandfonline.comuib.no 5-Fluoro-L-tryptophan can act as a competitive inhibitor of TPH, thereby reducing the production of serotonin. vulcanchem.com By competing with the natural substrate, L-tryptophan, for the active site of the enzyme, 5-Fluoro-L-tryptophan can modulate the levels of this crucial neurotransmitter. biosynth.com The introduction of a fluorine atom at the 5-position of the indole (B1671886) ring is a key structural feature that influences its interaction with TPH and its subsequent effect on the serotonin pathway. nih.gov

Studies have investigated the specificity of fluorinated tryptophan analogs for TPH. For instance, α-(S)-(fluoromethyl)tryptophan has been evaluated as a substrate for TPH from P815 murine mastocytoma cells. acs.org The apparent Michaelis constant (Km) for this analog was determined to be 4.31 ± 1.07 mM, with a maximum velocity (Vmax) of 17.7 ± 4.11 µM/min per mg of protein. acs.org This indicates that the (S)-enantiomer is recognized and processed by the enzyme, while the (R)-enantiomer was found to be inactive as a substrate. nih.govacs.org Such studies highlight the stereospecificity of TPH and the potential for fluorinated analogs to act as selective modulators of the enzyme. While 5-Fluoro-D,L-tryptophan has been shown to be slightly more active as a substrate for IDO1, other fluorinated analogs like 6-fluoro-D,L-tryptophan are more active as inhibitors. acs.org

Table 1: Kinetic Parameters of Tryptophan Analogs with Tryptophan Hydroxylase

Compound Enzyme Source Apparent Km (mM) Vmax (µM/min/mg protein)
α-(S)-(fluoromethyl)tryptophan P815 murine mastocytoma cells 4.31 ± 1.07 acs.org 17.7 ± 4.11 acs.org

Substrate for Indoleamine 2,3-dioxygenase (IDO1)

Indoleamine 2,3-dioxygenase (IDO1) is another critical enzyme in tryptophan metabolism, catalyzing the first and rate-limiting step of the kynurenine (B1673888) pathway. mdpi.comsnmjournals.org This pathway is responsible for the degradation of the majority of dietary tryptophan. snmjournals.org

The kynurenine pathway is initiated by the oxidative cleavage of the indole ring of tryptophan by IDO1 or tryptophan 2,3-dioxygenase (TDO). mdpi.comoup.com This leads to the production of N-formylkynurenine, which is subsequently converted to kynurenine and other downstream metabolites. oup.com 5-Fluoro-L-tryptophan has been identified as a substrate for IDO1. researchgate.net Enzymatic assays have confirmed that L-5-fluorotryptophan is a substrate for both IDO1 and TDO2, while the D-isomer is not. researchgate.net This indicates that the L-enantiomer of 5-fluorotryptophan (B555192) can enter the kynurenine pathway and be metabolized. mdpi.comresearchgate.net The metabolism of tryptophan and its analogs through this pathway is crucial for various physiological processes, including immune regulation. nih.govmdpi.com

Research has shown that 5-Fluoro-D,L-tryptophan can act as a competitive substrate for IDO1. acs.org In studies comparing various tryptophan analogs, 5-fluoro-D,L-tryptophan was found to be slightly more active as a substrate than as an inhibitor of the enzyme. acs.org This contrasts with other analogs like 5-bromo-D,L-tryptophan and 6-fluoro-D,L-tryptophan, which were more potent as inhibitors. acs.org The ability of 5-Fluoro-L-tryptophan to be processed by IDO1 makes it a useful probe for studying the activity of this enzyme and the kynurenine pathway in various biological contexts. drugbank.comresearchgate.net

Table 2: Activity of Tryptophan Analogs with Indoleamine 2,3-dioxygenase (IDO1)

Compound Activity Profile
5-Fluoro-D,L-tryptophan Slightly more active as a substrate acs.org
5-Bromo-D,L-tryptophan More active as an inhibitor acs.org
6-Fluoro-D,L-tryptophan More active as an inhibitor acs.org
6-Nitro-L-tryptophan Effective competitive inhibitor acs.org

Interaction with Tryptophan Synthase

Tryptophan synthase, an α2β2 complex, is a key enzyme in the biosynthesis of tryptophan. wikipedia.org The α-subunits catalyze the formation of indole from indole-3-glycerol phosphate (B84403), while the β-subunits catalyze the condensation of indole with serine to produce tryptophan. wikipedia.org 5-Fluoro-L-tryptophan has been utilized as a probe to investigate the intricate mechanisms of this enzyme.

5-Fluoro-L-tryptophan serves as a valuable substrate analogue for studying the catalytic activities of tryptophan synthase. drugbank.com Researchers have employed fluorine-19 nuclear magnetic resonance (NMR) and difference spectroscopy to uncover and analyze new, slow reactions catalyzed by the enzyme complex. nih.govdntb.gov.ua These studies revealed that tryptophan synthase catalyzes the isomerization of 5-fluoro-L-tryptophan. nih.govdntb.gov.ua This finding provides evidence that the indolenine tautomer of L-tryptophan is an intermediate in the reactions catalyzed by tryptophan synthase. nih.gov

The use of fluorinated analogues extends to probing the enzyme's active sites. While not 5-fluoro-L-tryptophan itself, the related compound 5-fluoroindole (B109304) propanol (B110389) phosphate (F-IPP) has been used as an α-site inhibitor. rcsb.org Crystal structures of the tryptophan synthase complex with F-IPP have helped to establish a pathway for allosteric communication between the α- and β-active sites, providing a structural basis for the enzyme's regulatory properties. rcsb.org The incorporation of 5-fluoro-L-tryptophan into proteins allows for the use of ¹⁹F NMR as a reporter group to study enzyme mechanisms in detail. sigmaaldrich.comnih.gov

Interaction with Aromatic Amino Acid Decarboxylase (AADC)

Aromatic L-amino acid decarboxylase (AADC) is the enzyme responsible for the final step in the synthesis of key neurotransmitters, including the conversion of 5-hydroxy-L-tryptophan to serotonin. nih.govnih.gov The interaction between AADC and fluorinated tryptophan analogues is of significant interest, particularly in the context of developing specific enzyme inhibitors and imaging agents.

Research using a radiolabeled derivative, 5-(2-¹⁸F-fluoroethoxy)-L-tryptophan (¹⁸F-L-FEHTP), has shown that this compound accumulates in tumor cells but is not decarboxylated by AADC. snmjournals.orgnih.govresearchgate.net In studies with xenograft-bearing mice, pretreatment with the AADC inhibitor S-carbidopa did not affect the uptake or metabolism of ¹⁸F-L-FEHTP, and no decarboxylated products were detected in tumor homogenates. nih.govresearchgate.net This indicates that while it is transported into the cell, it is not a substrate for AADC, unlike other aromatic amino acids like L-DOPA and 5-hydroxy-L-tryptophan. snmjournals.orgnih.govresearchgate.net This property makes such analogues useful as specific probes for transport systems without the confounding metabolic trapping by AADC. snmjournals.orgnih.gov

Effects on Amino Acid Transport Systems

Altered L-Tryptophan Transport Properties

5-Fluoro-L-tryptophan has been instrumental in studying the properties of L-tryptophan transport systems. In a study using A9 mouse fibroblasts, mutants resistant to the cytotoxic effects of 5-fluoro-L-tryptophan (5-FT) were isolated and found to have altered L-tryptophan transport properties. nih.gov These resistant clones, which arose from spontaneous mutation, accumulated less 5-FT than the wild-type cells. nih.gov

Kinetic analysis of tryptophan uptake in these cells suggested the presence of two distinct transport systems. The data, derived from Lineweaver-Burk plots, indicated that both transport systems were modified in the 5-FT resistant mutants. nih.gov

Table 1: Kinetic Constants for L-Tryptophan Transport in Wild-Type vs. 5-FT Resistant Mutants Data adapted from a study on A9 mouse fibroblasts.

Cell LineTransport SystemKm (μM)Vmax (pmol/min/μg protein)
Wild Type System 142.5
System 25011.1
Resistant Mutant 1 System 1141.8
System 220011.1
Resistant Mutant 2 System 1141.8
System 220011.1

Competitive Inhibition of Vesicular Glutamate (B1630785) Transporter (VGLUT)

5-Fluoro-L-tryptophan has been identified as a competitive inhibitor of the vesicular glutamate transporter (VGLUT). medchemexpress.com VGLUTs are responsible for loading the neurotransmitter glutamate into synaptic vesicles, a crucial step for excitatory neurotransmission. biorxiv.orgnih.gov The inhibition of this transporter by 5-fluoro-L-tryptophan highlights its potential as a research tool for studying diseases associated with neurotransmitter systems. medchemexpress.com

Substrate of System L Transport for Tumor Imaging

The L-type amino acid transporter 1 (LAT1), a component of the System L transport system, is often overexpressed in malignant tumors to meet their high demand for amino acids. snmjournals.orgnih.govresearchgate.net This has made it a target for tumor imaging using positron emission tomography (PET).

A derivative of 5-fluoro-L-tryptophan, 5-(2-¹⁸F-fluoroethoxy)-L-tryptophan (¹⁸F-L-FEHTP), has been developed and evaluated as a PET probe for tumor imaging. snmjournals.orgnih.gov Studies have demonstrated that ¹⁸F-L-FEHTP accumulates in various cancer cell lines, including endocrine and nonendocrine types. nih.govresearchgate.net This uptake is mediated by the LAT1 transporter, as it was blocked by over 95% by the specific LAT1/2 inhibitor 2-amino-2-norboranecarboxylic acid. nih.govresearchgate.net Because ¹⁸F-L-FEHTP is not a substrate for AADC, its accumulation is a more direct measure of LAT1 transport activity, making it a promising agent for quantifying tumor LAT1 expression and for the evaluation of cancer therapies targeting this transporter. snmjournals.orgnih.govresearchgate.net

Table 2: In Vitro Uptake of ¹⁸F-L-FEHTP in Cancer Cell Lines Data represents the percentage of added radioactivity per milligram of protein within 60 minutes at 37°C.

Cell LineCancer Type¹⁸F-L-FEHTP Uptake (% added/mg protein)
NCI-H69 Endocrine Small Cell Lung Cancer48% - 113%
PC-3 Pseudoendocrine Prostate Cancer48% - 113%
MDA-MB-231 Exocrine Breast Cancer48% - 113%

Protein Structure, Function, and Dynamics Probing

Incorporation into Proteins

The introduction of 5-FTrp into a protein's primary sequence is a prerequisite for its use as a biophysical probe. sigmaaldrich.com This can be achieved through various methods that leverage the cell's own protein synthesis machinery.

Achieving site-specific incorporation of 5-FTrp is crucial for targeted studies of protein structure and function. One common approach involves using tryptophan auxotrophs, which are bacterial strains incapable of synthesizing their own tryptophan. anu.edu.aubiophysics.org When these strains are grown in a medium containing 5-FTrp, the fluorinated analog is incorporated into proteins in place of tryptophan. anu.edu.aubiophysics.org To enhance the efficiency of incorporation, glyphosate (B1671968), an inhibitor of aromatic amino acid synthesis, can be added to the culture medium. biophysics.orgacs.orgresearchgate.net This forces the bacteria to utilize the exogenously supplied 5-FTrp. biophysics.org

Another sophisticated method for site-specific incorporation utilizes genetic code expansion. This technique involves engineering an aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery and specifically recognizes an amber stop codon. anu.edu.au This allows for the insertion of 5-FTrp at a predetermined site in the protein sequence with high fidelity. anu.edu.au Such precise placement of the probe minimizes structural perturbations while enabling the study of specific regions of a protein. anu.edu.au The incorporation of 5-FTrp can be confirmed by mass spectrometry. openlabnotebooks.org

Method Description Key Features References
Tryptophan Auxotrophy Utilizes bacterial strains unable to synthesize tryptophan, forcing them to incorporate externally supplied 5-FTrp.Often used with glyphosate to inhibit endogenous aromatic amino acid synthesis. anu.edu.aubiophysics.org
Genetic Code Expansion Employs an engineered aminoacyl-tRNA synthetase/tRNA pair to incorporate 5-FTrp at a specific amber stop codon.Allows for precise, site-specific labeling of proteins. anu.edu.au
Organism Method Outcome References
Escherichia coliAdaptive laboratory evolution with 5-fluoroindole (B109304).Proteome-wide substitution of tryptophan with 5-FTrp. frontiersin.org
Saccharomyces cerevisiaeIntroduction of 5-FTrp into the proteome.Used to assess the functional consequences of amino acid substitutions on a proteome-wide scale. biorxiv.orgbiorxiv.org

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

The fluorine-19 (¹⁹F) nucleus possesses several properties that make it an excellent probe for NMR spectroscopy. It has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. nih.gov Furthermore, the chemical shift of ¹⁹F is highly sensitive to the local electronic environment, providing a wide spectral window that minimizes signal overlap. nih.govnih.gov The absence of endogenous fluorine in most biological systems ensures that the ¹⁹F NMR spectrum is free from background signals. nih.gov

The sensitivity of the ¹⁹F chemical shift to its local environment makes 5-FTrp an ideal reporter for studying enzyme mechanisms. sigmaaldrich.comrsc.orgdrugbank.com By incorporating 5-FTrp at or near the active site of an enzyme, researchers can monitor conformational changes that occur during the catalytic cycle. For example, in a study of β-phosphoglucomutase (βPGM), 5-FTrp was incorporated to observe the formation of ternary transition state analogue complexes directly. rsc.org The two tryptophan residues in βPGM, located in different domains, gave rise to distinct ¹⁹F resonances, allowing for the specific monitoring of the active site environment. rsc.org Similarly, in the USP5 zinc-finger ubiquitin binding domain (Zf-UBD), the two tryptophan residues were labeled with 5-FTrp, and the addition of a ubiquitin peptide resulted in a significant chemical shift change for one of the ¹⁹F resonances, demonstrating the ability to detect ligand binding. openlabnotebooks.org

This technique has been used to study the folding of the KIX domain, where the incorporation of 5-FTrp did not affect the folding-unfolding dynamics as measured by ¹⁵N CPMG relaxation dispersion experiments. researchgate.net Furthermore, ¹⁹F NMR can be used to quantify binding affinities. For instance, changes in the ¹⁹F NMR spectrum of 5-FTrp labeled proteins upon the addition of a ligand can be used to determine the dissociation constant (Kd) of the interaction. openlabnotebooks.org

Protein System Research Focus Key Findings References
KIX domainProtein dynamics5-FTrp incorporation did not alter the folding-unfolding dynamics. researchgate.netnih.gov
Cardiac Troponin CStructural perturbationSubstitution of Phenylalanine with 5-FTrp had minimal effects on the protein structure. nih.gov
Histidine-binding protein JLigand-induced conformational changeBinding of L-histidine caused a downfield shift in the ¹⁹F resonance, indicating a conformational change. nih.gov

Intrinsically disordered proteins (IDPs) lack a stable three-dimensional structure, which makes them challenging to study using conventional structural biology techniques like proton NMR. nih.govnih.govspringernature.com ¹⁹F NMR of 5-FTrp labeled IDPs offers a significant advantage in these cases. nih.govnih.govspringernature.com The high sensitivity and large chemical shift dispersion of ¹⁹F allow for the resolution of signals even in the context of a highly flexible and conformationally heterogeneous ensemble. nih.govnih.gov

A notable example is the study of α-synuclein, an IDP implicated in Parkinson's disease. acs.orgnih.govnih.gov By incorporating 5-FTrp at different sites within α-synuclein, researchers were able to probe the local environment at each position. acs.orgnih.gov The ¹⁹F NMR spectra revealed that the resonances were similar to that of free 5-FTrp in solution, confirming the largely unstructured nature of the protein. nih.gov However, subtle differences in the chemical shifts at different sites reflected minor variations in the local protein microenvironments. nih.gov This approach provides valuable site-specific information about the conformational landscape of IDPs. acs.orgnih.gov

Observation of Enzyme-Ternary Transition State Analogue Complexes

The incorporation of 5-Fluoro-L-tryptophan (5FW) into enzymes has enabled the direct observation of enzyme-ternary transition state analogue (TSA) complexes using ¹⁹F NMR spectroscopy. rsc.orgrsc.org This technique provides a powerful method for studying the mechanisms of enzymatic reactions.

A notable example is the study of β-phosphoglucomutase (βPGM), an enzyme that catalyzes the isomerization of β-D-glucose 1-phosphate (G1P) to D-glucose 6-phosphate (G6P). rsc.org Researchers incorporated 5FW into the structure of βPGM, which naturally contains two tryptophan residues, W24 and W216. rsc.org W24 is located near the active site, while W216 is on the outer surface, approximately 22 Å away. rsc.org By creating mutants where only one of these positions contained 5FW, they could probe the local environment during catalysis. rsc.orgrsc.org

In these studies, metal fluorides such as MgF₃⁻ and AlF₄⁻ were used as surrogates for the transferring phosphate (B84403) group to form TSA complexes. rsc.orgresearchgate.net The ¹⁹F NMR spectra of these complexes provided direct evidence of their formation and stoichiometry. The 1D ¹⁹F spectrum of a ternary TSA complex demonstrated a molar equivalence between the fluorinated enzyme, the metal fluoride (B91410), and a non-isomerizable substrate analogue. rsc.orgresearchgate.net This unequivocally confirmed that the concentration of the metal fluoride complexes is equivalent to the concentration of the enzyme and ligand in the TSA complex in an aqueous solution. rsc.orgresearchgate.net These findings validate the use of metal fluorides as relevant analogues for studying phosphoryl transfer enzymes. rsc.org

Analysis of Protein Dynamics and Conformational Changes

5-Fluoro-L-tryptophan is a sensitive probe for monitoring protein dynamics and conformational changes due to the high sensitivity of the ¹⁹F chemical shift to the local environment. nih.govnih.govspringernature.comscholaris.ca The chemical shift of the fluorine nucleus can span a range of up to 400 ppm, making it an exquisite reporter of subtle changes in protein structure. nih.govacs.org

This approach has been particularly useful in studying intrinsically disordered proteins (IDPs), where conventional proton NMR can be challenging due to conformational flexibility. nih.govnih.govspringernature.com By incorporating 5FW at specific sites, researchers can obtain site-specific information about the protein's local environment and conformation. For example, in studies of α-synuclein, an IDP implicated in Parkinson's disease, 5FW was incorporated to probe the local microenvironment at different positions. nih.govacs.org The ¹⁹F NMR spectra revealed minor differences in the chemical shifts at various sites, reflecting subtle distinctions in their local environments even within a largely unstructured protein. nih.gov

In another example, the leucine-specific binding protein (LS) of Escherichia coli was labeled with 5FW to study ligand binding and conformational changes. oup.com The ¹⁹F NMR spectra of the labeled protein showed broadened peaks in the partially ligand-free state, which sharpened upon binding of L-leucine, indicating a functional and more conformationally stable state. oup.com Titration with a different ligand, L-phenylalanine, revealed the presence of both open and closed conformers, highlighting the ability of ¹⁹F NMR with 5FW to dissect complex conformational equilibria. oup.com

Fluorescent Properties and Applications

5-Fluoro-L-tryptophan possesses valuable fluorescent properties that complement its use in NMR spectroscopy. nih.govnih.govmoleculardepot.com The substitution of a fluorine atom on the indole (B1671886) ring alters its photophysical characteristics in ways that are advantageous for studying proteins. nih.govbasicmedicalkey.com

Dual NMR and Fluorescent Probe Applications

A key advantage of 5-Fluoro-L-tryptophan is its utility as a dual probe for both NMR and fluorescence spectroscopy. nih.govnih.govspringernature.commoleculardepot.com This allows for complementary investigations of a protein's local microenvironment and conformation using two powerful biophysical techniques. nih.gov The incorporation of a single 5FW residue provides a specific point of reference for both ¹⁹F NMR, which is sensitive to the local electronic environment and dynamics, and fluorescence spectroscopy, which reports on factors like solvent exposure and local polarity. nih.gov

The study of α-synuclein provides a clear example of this dual application. nih.govnih.govspringernature.comacs.org Researchers used ¹⁹F NMR to observe the chemical shifts of 5FW at different sites, providing information on the lack of stable secondary or tertiary structure. nih.gov Concurrently, they used fluorescence spectroscopy to examine the emission spectra of the same 5FW-labeled proteins. nih.govacs.org This dual-pronged approach offers a more comprehensive picture of the protein's structural ensemble and dynamics than either technique could provide alone. nih.gov

Studying Protein Microenvironment via Fluorescence Spectroscopy

The fluorescence of 5-Fluoro-L-tryptophan is highly sensitive to its immediate surroundings, making it an excellent probe for the protein microenvironment. nih.govmoleculardepot.comresearchgate.net Key fluorescence properties such as the emission maximum (λ_max_), quantum yield (Φ), and fluorescence lifetime (τ) are modulated by the polarity of the local environment and the degree of solvent exposure. acs.orgresearchgate.netrsc.org

For instance, in studies of α-synuclein labeled with 5FW at three different positions (4, 39, and 94), the fluorescence emission maxima were all observed at 353 nm. acs.org This is very close to the emission maximum of free 5-fluoro-D,L-tryptophan in water (355 nm), indicating that all three indole side chains are largely exposed to the aqueous solvent. acs.org

A significant advantage of 5FW over native tryptophan is its simpler fluorescence decay kinetics. researchgate.netacs.orgbasicmedicalkey.commolgenrug.nl Tryptophan fluorescence decay in proteins is often complex and multi-exponential, which can be attributed to processes like electron transfer from the excited indole to the peptide backbone. researchgate.netbasicmedicalkey.com The higher ionization potential of 5FW suppresses this electron transfer, often resulting in a mono-exponential fluorescence decay. basicmedicalkey.commolgenrug.nl This simplification makes it easier to interpret fluorescence data, such as in time-resolved fluorescence resonance energy transfer (FRET) experiments to measure intramolecular distances. molgenrug.nl

The table below summarizes the fluorescence properties of 5-Fluoro-L-tryptophan in various contexts, highlighting its responsiveness to the local environment.

PropertyValueContextSource
Absorption Spectrum Red-shifted by ~5-7 nm compared to native tryptophanIn buffer nih.govbasicmedicalkey.com
Emission Maximum (λ_max) 353 nmIn α-synuclein (positions 4, 39, 94), indicating water exposure acs.org
Quantum Yield (Φ) ~0.2In α-synuclein (positions 4, 39, 94) acs.org
Fluorescence Lifetime (τ) ~3.4 nsIn α-synuclein (single-exponential decay) acs.org
Fluorescence Lifetime (τ) 2.76 nsFree 5-fluoro-D,L-tryptophan acs.org

Cellular and Biological System Effects

Antimetabolite Activity and Cytotoxicity

5-Fluoro-L-tryptophan exhibits significant antimetabolite activity, primarily by interfering with the metabolic pathways of its natural counterpart, L-tryptophan. sigmaaldrich.com This interference leads to a range of cytotoxic effects in various biological systems.

The primary mechanism of 5-Fluoro-L-tryptophan's cytotoxicity stems from its incorporation into proteins in place of L-tryptophan during normal protein synthesis. sigmaaldrich.com This substitution can lead to the formation of malfunctioning enzymes and other proteins. sigmaaldrich.com The altered proteins can have significantly different conformations and catalytic activities, disrupting normal cellular processes.

The introduction of the fluorine atom at the 5-position of the indole (B1671886) ring alters the electronic properties of the molecule, which can affect its interactions within biological systems. walshmedicalmedia.com For instance, 5-Fluoro-L-tryptophan can act as a substrate analog to study enzyme mechanisms using techniques like NMR spectroscopy. drugbank.com It has been observed that while many enzymes with incorporated 5-Fluoro-L-tryptophan become dysfunctional, there are instances where this substitution leads to significantly greater catalytic activity. sigmaaldrich.com

The cellular impact of 5-Fluoro-L-tryptophan is also linked to its ability to compete with L-tryptophan for transport into cells. Studies have shown that mutants resistant to 5-Fluoro-L-tryptophan often exhibit altered L-tryptophan transport properties, suggesting that cellular uptake is a key factor in its cytotoxic effects. nih.gov

The cytotoxic nature of 5-Fluoro-L-tryptophan has been exploited in studies to select for and characterize drug-resistant mutants. In mouse fibroblast cells, mutants resistant to the killing effect of 0.4 mM 5-Fluoro-tryptophan were found to have altered L-tryptophan transport systems. nih.gov These resistant clones arose spontaneously from a mutation and accumulated less 5-Fluoro-tryptophan than the wild-type cells. nih.gov The estimated average mutation rate for resistance was 1.6 x 10-6. nih.gov

Similarly, in the bacterium Bacillus subtilis, mutants resistant to high concentrations of 5-fluorotryptophan (B555192) (5FT) were selected and found to be producers of L-tryptophan. tandfonline.comtandfonline.com For example, the FT-39 strain, selected on a medium with 1500 µg/ml of 5FT, produced 2 g/liter of L-tryptophan. tandfonline.comtandfonline.com Further selection led to the FF-25 strain, resistant to 7000 µg/ml of 5FT, which produced 4 g/liter of L-tryptophan. tandfonline.comtandfonline.com This resistance was linked to a significant increase in the activity of anthranilate synthetase, a key enzyme in the tryptophan biosynthesis pathway. tandfonline.comtandfonline.com

Mutant StrainResistance Level (5FT)L-Tryptophan Production
FT-39 1500 µg/ml2 g/liter
FF-25 7000 µg/ml4 g/liter

Data from studies on this compound resistant mutants of Bacillus subtilis. tandfonline.comtandfonline.com

5-Fluoro-L-tryptophan is a key component in counterselection techniques used in yeast genetics. The toxicity of 5-Fluoro-L-tryptophan is dependent on its synthesis from a fluorinated precursor, 5-fluoroanthranilic acid (5-FAA). researchgate.netresearchgate.net Cells with a functional tryptophan biosynthesis pathway will convert 5-FAA into the toxic 5-Fluoro-L-tryptophan, leading to cell death. researchgate.netresearchgate.net

This principle is used to select for yeast strains with mutations in the tryptophan biosynthesis pathway (e.g., trp1, trp3, trp4, or trp5 mutants), as these strains are unable to metabolize 5-FAA and are therefore resistant to its toxic effects. researchgate.netnih.govresearchgate.net This counterselection method is a powerful tool for various genetic manipulations, including plasmid shuffling and identifying novel tryptophan auxotrophs. researchgate.netnih.gov

Antimicrobial and Anticancer Research

The unique properties of 5-Fluoro-L-tryptophan have made it a subject of interest in both antimicrobial and anticancer research.

The incorporation of 5-Fluoro-L-tryptophan into peptides can enhance their therapeutic properties. chemimpex.com In the context of antimicrobial peptides (AMPs), which are a promising class of therapeutic agents against antibiotic-resistant bacteria, the substitution of tryptophan with fluorinated analogs has been explored. researchgate.net For example, studies on tritrpticin, an AMP with three consecutive tryptophan residues, showed that analogs containing 4-, 5-, or 6-fluoro-tryptophan retained strong antimicrobial activity against E. coli. researchgate.net Similarly, the substitution of tryptophan with 5-fluoro-L-tryptophan in other AMPs has been shown to have no negative impact on their antimicrobial or membrane-permeabilizing properties. cambridge.org In some cases, the 5-fluoroTrp analogue was even slightly more active than the original peptide. cambridge.org

The cytostatic and cytotoxic effects of fluorinated amino acids, including 5-Fluoro-L-tryptophan, suggest their potential as chemotherapeutic agents. walshmedicalmedia.com

5-Fluoro-L-tryptophan has demonstrated the ability to inhibit the growth of resistant strains of carcinoid cells. biosynth.com Carcinoid tumors are known to have altered tryptophan metabolism, often shunting a significant portion of dietary tryptophan towards the synthesis of serotonin (B10506) and other bioactive amines. medicaljournalssweden.se

The mechanism of action in this context involves competition with tryptophan for binding to key enzymes and receptors. For example, 5-Fluoro-L-tryptophan competes with tryptophan for binding to the 5HT2 receptor, which is involved in serotonin synthesis. biosynth.com Furthermore, research has indicated that 5-Fluoro-L-tryptophan may interfere with tryptophan metabolism in cancer cells, which could be particularly effective against tumors resistant to conventional therapies. evitachem.com The development of radiolabeled versions, such as 5-[18F]fluoro-L-tryptophan, has also opened up possibilities for its use in PET imaging to visualize metabolic activity in tumors. evitachem.com

Modulation of Neurotransmitter Systems

5-Fluoro-L-tryptophan, as a fluorinated analog of the essential amino acid L-tryptophan, serves as a critical tool for investigating the complex workings of neurotransmitter systems. medchemexpress.com Its structural similarity to L-tryptophan allows it to interact with the same metabolic pathways, providing researchers with a unique probe to explore biochemical processes. chemimpex.com The fluorine atom substitution provides a means for detection through techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein interactions and enzyme mechanisms that are otherwise difficult to observe. nih.govdrugbank.comsigmaaldrich.com

The synthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) is fundamentally dependent on the availability of its precursor, L-tryptophan. wikipedia.orgencyclopedia.pubfrontiersin.orgwebmd.com The metabolic pathway begins when the enzyme tryptophan hydroxylase (TPH) adds a hydroxyl group to the 5-position of the tryptophan indole ring to form 5-hydroxytryptophan. nih.govspandidos-publications.com This is the rate-limiting step in brain serotonin synthesis. frontiersin.orgnih.gov

5-Fluoro-L-tryptophan plays a significant role in the scientific exploration of this pathway. chemimpex.com Research indicates that the introduction of a fluorine atom at the 5-position of the tryptophan ring, the same position hydroxylated by TPH, can influence this metabolic process. nih.gov Studies have evaluated whether this substitution affects metabolism by TPH, suggesting that 5-fluoro-L-tryptophan is a poorer substrate for the enzyme compared to native L-tryptophan. nih.gov This characteristic makes it an invaluable compound for studying the dynamics of the serotonin pathway. By potentially competing with or moderately inhibiting the first step of serotonin production, it allows researchers to probe the downstream effects of altered serotonin synthesis on mood and behavior. chemimpex.comwikipedia.org The regulation of serotonin levels is crucial for mood control, and dysregulation is linked to conditions like depression and anxiety. oup.comhealthline.commedicalnewstoday.com

Abnormalities in tryptophan metabolism and serotonin function are implicated in the pathophysiology of a wide array of neurological and psychiatric disorders, including depression, anxiety disorders, schizophrenia, and neurodegenerative diseases. nih.govnih.govnih.govpensoft.net The utility of 5-fluoro-L-tryptophan extends to the study of these conditions. medchemexpress.com Because it is an analog of L-tryptophan, it can be used to investigate the transport and metabolism of amino acids in the brain, which are critical processes in neurological function. chemimpex.com

The compound serves as a research tool to explore the consequences of disruptions in the serotonin and kynurenine (B1673888) pathways, both of which are linked to psychiatric illnesses. oup.commdpi.com For instance, an imbalance between the serotonin pathway and the kynurenine pathway is a key feature in depression. oup.com By using 5-fluoro-L-tryptophan, scientists can gain insights into the competitive nature of these metabolic routes and how their dysregulation contributes to the neurobiological underpinnings of these disorders. medchemexpress.comnih.gov

Table 1: Research Applications of 5-Fluoro-L-tryptophan in Neurotransmitter Systems

System/PathwayApplication of 5-Fluoro-L-tryptophanImplication for Disorders
Serotonin (5-HT) Pathway Serves as a substrate analog to study the function of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. chemimpex.comnih.govHelps in understanding the molecular basis of mood disorders like depression and anxiety, where serotonin levels are often dysregulated. oup.commedicalnewstoday.com
General Neurotransmitter Systems Acts as a competitive inhibitor for vesicular glutamate (B1630785) transporters (VGLUT). medchemexpress.comProvides a tool for researching diseases associated with various neurotransmitter systems. medchemexpress.comnih.gov
Tryptophan Metabolism Used as a probe in ¹⁹F NMR and fluorescence spectroscopy to study protein structure and ligand binding in neurological contexts. nih.govFacilitates investigation into the pathophysiology of neurodegenerative diseases and psychiatric disorders where tryptophan metabolism is altered. nih.govnih.gov

Immunomodulation and Disease States

5-Fluoro-L-tryptophan is also deeply involved in research concerning the immune system, particularly in the context of diseases like cancer. Its role is primarily linked to its interaction with the tryptophan-catabolizing enzyme indoleamine 2,3-dioxygenase (IDO1), a key regulator of immune responses. nih.govresearchgate.net

Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that initiates the first and rate-limiting step of tryptophan degradation along the kynurenine pathway. spandidos-publications.comfrontiersin.org In many cancers, tumor cells overexpress IDO1 to create an immunosuppressive microenvironment. spandidos-publications.comoncotarget.com By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites, tumors can evade detection and destruction by the immune system, specifically by inhibiting T-cell activity. frontiersin.orgoncotarget.com High IDO1 expression is often correlated with poor prognosis in various cancers, including melanoma, lung cancer, and ovarian carcinoma. nih.govoncotarget.com

5-Fluoro-L-tryptophan and its derivatives have emerged as crucial agents for studying this immune evasion mechanism. researchgate.net Enzymatic assays have demonstrated that 5-fluoro-L-tryptophan is a substrate for the IDO1 enzyme. mdpi.com This property has led to the development of radiolabeled versions, such as 5-[¹⁸F]F-L-α-methyl tryptophan, as potential tracers for Positron Emission Tomography (PET) imaging. nih.govresearchgate.net These imaging agents allow for the non-invasive visualization and quantification of IDO1 expression levels in tumors, which could serve as a biomarker to predict which patients might respond to immunotherapies, including IDO1 inhibitors. nih.govresearchgate.netbmj.com

The kynurenine pathway is the principal route of tryptophan metabolism in the body, accounting for over 95% of its degradation. wikipedia.orgspandidos-publications.com This pathway produces a variety of bioactive metabolites that can be either neuroprotective or neurotoxic. pensoft.net Dysregulation of the kynurenine pathway has been implicated in a multitude of diseases, including cancer, autoimmune disorders, neurodegenerative conditions, and psychiatric disorders. oup.commdpi.comimrpress.comthno.org

The activation of IDO1 is a central feature of this dysregulation in many pathological states. imrpress.com As a substrate for IDO1, 5-fluoro-L-tryptophan is directly relevant to the study of this pathway. mdpi.com Research using this compound helps to elucidate how the upregulation of IDO1 shunts tryptophan metabolism away from serotonin production and towards the kynurenine pathway. frontiersin.org This shift contributes to both the immune suppression seen in cancer and the neuro-inflammatory processes observed in other diseases. mdpi.commdpi.com Studies have shown that L-[¹⁸F]F-5-Trp acts as a substrate for both IDO1 and Tryptophan 2,3-dioxygenase (TDO), the two initial enzymes of the pathway, further cementing its role as a tool to investigate kynurenine pathway dynamics in various disease models. mdpi.com

Table 2: 5-Fluoro-L-tryptophan in the Context of Immunomodulation and the Kynurenine Pathway

Enzyme/PathwayInteraction with 5-Fluoro-L-tryptophanRelevance in Disease (Cancer)
Indoleamine 2,3-dioxygenase (IDO1) Acts as a substrate for the IDO1 enzyme. mdpi.comresearchgate.netUsed to develop PET imaging agents to visualize tumor IDO1 expression, a key factor in cancer immune evasion. nih.govnih.gov
Tryptophan 2,3-dioxygenase (TDO) Serves as a substrate for the TDO enzyme. mdpi.comAllows for the study of another key enzyme in the kynurenine pathway that can be active in certain cancers. spandidos-publications.com
Kynurenine Pathway Functions as a probe to study the flux and dysregulation of the pathway initiated by IDO1/TDO. pensoft.netmdpi.comHelps in understanding how tumors exploit this pathway to create an immunosuppressive microenvironment and promote their growth. spandidos-publications.comoncotarget.com

Computational and Theoretical Studies

Molecular Modeling of 5-Fluoro-L-tryptophan Interactions

Molecular modeling has been instrumental in understanding how the incorporation of 5-Fluoro-L-tryptophan (5FW) influences protein structure, stability, and interactions at an atomic level. The substitution of hydrogen with a fluorine atom, while isosteric, significantly alters the electronic properties of the indole (B1671886) ring, impacting non-covalent interactions crucial for molecular recognition.

Force field parameters specifically developed for fluorinated aromatic amino acids, including 4, 5, 6, and 7F-tryptophan, enable accurate molecular dynamics (MD) simulations. biorxiv.org These parameters, tailored for force fields like AMBER ff15ipq, are crucial for modeling the structure and dynamics of proteins containing these unnatural amino acids. biorxiv.org Validation studies involving MD simulations of proteins like Cyclophilin A (CypA) substituted with fluorinated tryptophans have shown that the models successfully maintain expected conformational propensities on the microsecond timescale. biorxiv.org

Computational studies have been used to analyze and predict the effect of fluorotryptophan incorporation on protein-ligand interactions. In a study on the bacterial lectin from Ralstonia solanacearum (RSL), molecular dynamics calculations were performed to understand the altered affinity for carbohydrates. acs.org The calculations indicated that fluorination could lead to a partial loss of the stacking effect due to the deactivation of the aromaticity of the indole ring. acs.org Similarly, for the multidrug transcriptional repressor LmrR, in silico calculated cation-π interaction energies were plotted against drug binding energies, revealing a linear free energy relationship. acs.org This demonstrated that progressive fluorination of Trp96, which interacts with aromatic drugs, decreased binding affinity, highlighting the importance of electrostatic π-π interactions. researchgate.net

Modeling is also used in conjunction with experimental techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Computational modeling of 5FW-labeled transthyretin (TTR) helped interpret experimental data, showing that replacing a hydrogen with fluorine at the 5-position versus the 6-position had different effects on the stability of the TTR tetramer. nih.gov In another example, modeling was used to support findings that replacing Phenylalanine with 5FW at two different positions in cardiac troponin C (cTnC) resulted in minimal structural perturbations, making the mutants viable probes for in situ ¹⁹F NMR studies. nih.gov Furthermore, early computational work successfully predicted the fluorine chemical shifts of a 5-fluorotryptophan-labeled E. coli galactose binding protein, concluding that long-range electronic interactions were the dominant contributor to chemical shift dispersion over van der Waals effects. rsc.org

Protein/SystemComputational MethodKey FindingsReference
Cyclophilin A (CypA)Molecular Dynamics (MD) with AMBER ff15ipq force fieldDeveloped and validated force field parameters for fluorinated tryptophans, showing maintenance of expected protein conformations. biorxiv.org
Lectin from Ralstonia solanacearum (RSL)Molecular Dynamics (MD) calculationsFluorination partially diminishes stacking effects with carbohydrate ligands due to reduced aromaticity. acs.org
LmrR (multidrug transcriptional repressor)Cation-π interaction energy calculationsEstablished a linear free energy relationship between progressive fluorination and decreased drug binding affinity, confirming the role of electrostatic interactions. acs.org
Transthyretin (TTR)Computational Modeling (in conjunction with ¹⁹F-NMR)Demonstrated that 5FW incorporation was less destabilizing to the protein tetramer than 6FW incorporation. nih.gov
Cardiac Troponin C (cTnC)Molecular Modeling (in conjunction with ¹⁹F-¹H NOE)Showed that substitution of Phe with 5FW caused minimal structural changes, validating its use as an NMR probe. nih.gov
E. coli galactose binding proteinChemical shift predictionAccurately predicted ¹⁹F chemical shifts, identifying long-range electronic interactions as the main contributor to shift dispersion. rsc.org

In Silico Predictions of Metabolic Fates

In silico analysis is a valuable tool for predicting how structural modifications, such as the introduction of a fluorine atom, will alter the metabolic fate of a molecule. Tryptophan is primarily metabolized through three major routes: the kynurenine (B1673888) pathway, the serotonin (B10506) (5-HT) pathway, and the indole pathway mediated by gut microbiota. nih.gov The position of the fluorine atom on the indole ring is critical in determining which of these pathways may be inhibited or altered.

The serotonin pathway is initiated by the enzyme tryptophan hydroxylase (Tph), which adds a hydroxyl group to the 5-position of the indole ring to produce 5-hydroxytryptophan. nih.govnih.gov It is predicted that fluorination at the 5-position directly blocks this enzymatic step. nih.gov Experimental and computational evidence supports this prediction; studies on 5-[¹⁸F]Fluoro-α-methyl Tryptophan (5-[¹⁸F]F-AMT) demonstrated that it is a significantly worse substrate for Tph compared to both L-tryptophan and non-fluorinated α-methyl tryptophan. thno.orgnih.gov This blockage effectively prevents 5-Fluoro-L-tryptophan from being converted into fluorinated analogues of serotonin and melatonin.

The kynurenine pathway, which accounts for the majority of tryptophan catabolism, is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes oxidize the 2- and 3-positions of the indole ring. nih.gov Since the fluorine atom in 5-Fluoro-L-tryptophan is not at a position directly involved in this initial oxidation, it is predicted that the compound can enter the kynurenine pathway.

The third major metabolic route is the indole pathway, where gut microbiota metabolize tryptophan into various indole derivatives. nih.gov The ability of microorganisms to process fluorinated analogues is an area of active research. Studies involving the long-term adaptation of Escherichia coli have shown that the bacterium can be forced to use 5-fluoroindole (B109304) as a precursor to synthesize 5-Fluoro-L-tryptophan in situ and incorporate it into its proteome. acs.orgnih.gov This indicates that 5-Fluoro-L-tryptophan can be recognized and utilized by bacterial metabolic systems, although this adaptation required genetic mutations, including in the gene encoding tryptophanyl-tRNA synthetase (TrpRS). acs.org In silico analysis of gut microbiome genomes has been used to catalogue the potential for various bacterial genera to metabolize tryptophan, providing a framework for predicting how fluorinated analogs might be processed. frontiersin.org

Metabolic PathwayInitiating Enzyme(s)Site of Initial ReactionPredicted Fate of 5-Fluoro-L-tryptophanReference
Serotonin (5-HT) PathwayTryptophan hydroxylase (Tph)C5 position of indole ringBlocked due to C-F bond at the reaction site. nih.govthno.orgnih.gov
Kynurenine PathwayIndoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO)C2-C3 bond of indole ringMetabolism is likely to proceed as the fluorination site is distant from the initial reaction site. nih.govnih.gov
Indole Pathway (Gut Microbiota)Tryptophanase and other bacterial enzymesVaries (e.g., side-chain cleavage)Can be metabolized by adapted bacteria, as shown by E. coli's ability to synthesize it from 5-fluoroindole. acs.orgnih.gov

Structure-Activity Relationship (SAR) Analysis of Fluorinated Tryptophan Analogs

Structure-activity relationship (SAR) studies of fluorinated tryptophan analogs are crucial for rational drug design and for creating molecular probes. By systematically altering the position of the fluorine atom on the indole ring (e.g., 4-F, 5-F, 6-F, 7-F), researchers can modulate physicochemical properties and observe the resulting effects on biological activity. researcher.life ¹⁹F NMR is a particularly powerful technique for these studies, as the fluorine nucleus provides a sensitive probe of the local electronic environment with no background signal from the protein itself. nih.govrsc.org

SAR studies have shown that the biological activity of peptides and proteins can be significantly affected by the incorporation of fluorinated tryptophan. In a study of the antimicrobial peptide tritrpticin, which contains three consecutive tryptophan residues, analogs containing 4-, 5-, and 6-fluoro-Trp were synthesized. nih.gov The antimicrobial activity of these analogs against E. coli was found to be as strong as the native peptide, and they exhibited comparable abilities to permeabilize bacterial membranes. nih.gov This suggests that for this particular peptide, fluorination at these positions does not compromise its primary function. nih.gov

In the context of protein-ligand binding, SAR studies reveal the importance of electrostatic interactions. Progressive fluorination of a key tryptophan residue in the multidrug binding protein LmrR led to a 6- to 70-fold decrease in affinity for its ligands, providing clear evidence for the role of π-π interactions in drug binding. researchgate.net Similarly, incorporating fluorinated tryptophan analogs into a bacterial lectin moderately affected its affinity for glycans and altered its specificity, an effect attributed to changes in stacking interactions. acs.org

The position of the fluorine atom can be critical for activity. In a series of 5-fluoroindole-thiosemicarbazide derivatives, significant antiviral activity against Coxsackie B4 virus was observed. nih.gov In another example, a 6-fluoroindazole derivative showed dramatically enhanced ROCK1 inhibitory potency and oral bioavailability compared to its 4-fluoro counterpart, demonstrating the profound impact of fluorine placement. nih.gov Furthermore, studies on the induction of the tryptophanase operon in E. coli found that 5-Fluoro-L-tryptophan was an effective inducer, similar to L-tryptophan itself, whereas other analogs might not be. pnas.org This highlights that the cellular machinery responsible for recognizing tryptophan can often tolerate a fluorine atom at the 5-position. pnas.org

Fluorinated Analog(s)Biological System/AssayKey SAR FindingReference
4-, 5-, and 6-Fluoro-TrpAntimicrobial peptide (tritrpticin)Analogs retained strong antimicrobial activity against E. coli, comparable to the native peptide. nih.gov
Progressively fluorinated Trp analogsLmrR protein-drug bindingFluorination progressively decreased drug binding affinity, quantifying the contribution of electrostatic π-π interactions. researchgate.net
Fluorinated Trp analogsLectin-carbohydrate bindingModerately affected glycan affinity and altered specificity for blood group glycans. acs.org
5-Fluoro-L-tryptophanTryptophanase operon inductionActed as an effective inducer, similar to L-tryptophan. pnas.org
5-Fluoroindole derivativesAntiviral activity (Coxsackie B4)Derivatives showed potent antiviral activity, highlighting the utility of the 5-fluoroindole scaffold. nih.gov
4-Fluoroindazole vs. 6-FluoroindazoleROCK1 kinase inhibitionThe 6-fluoro analog was significantly more potent and bioavailable than the 4-fluoro analog, showing positional importance. nih.gov

Conclusion and Future Perspectives

Summary of Key Research Findings and Methodological Advancements

The tryptophan analog, 5-fluoro-L-tryptophan (5-F-Trp), has emerged as a significant tool in biochemical and medical research. Its unique properties, stemming from the substitution of a hydrogen atom with fluorine on the indole (B1671886) ring, have enabled detailed investigations into protein structure and function, as well as the development of novel diagnostic and therapeutic strategies.

Key research findings have highlighted the utility of 5-F-Trp in several areas. It serves as a competitive inhibitor for enzymes like tryptophan hydroxylase and indoleamine 2,3-dioxygenase (IDO), making it valuable for studying metabolic pathways involving tryptophan. evitachem.com This inhibitory action has been explored in the context of cancer research, where interfering with tryptophan metabolism can hinder tumor growth. evitachem.com Furthermore, 5-F-Trp can be incorporated into proteins during synthesis, acting as a probe for studying enzyme mechanisms and protein folding. sigmaaldrich.com

Methodological advancements have centered on the synthesis and application of 5-F-Trp and its derivatives. The development of efficient synthetic routes, including chemoenzymatic methods and copper-catalyzed fluorination, has made various fluorinated tryptophan analogs more accessible for research. nih.govrsc.org A significant breakthrough has been the genetic encoding of 5-F-Trp, allowing for its site-specific incorporation into proteins. acs.org This technique provides a powerful tool for studying protein conformational heterogeneity using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

The radiolabeled form, 5-[¹⁸F]fluoro-L-tryptophan, has shown great promise as a Positron Emission Tomography (PET) imaging agent. researchgate.netthno.org This allows for the non-invasive visualization of metabolic processes in vivo, with particular relevance for oncology. evitachem.comthno.org For instance, 5-[¹⁸F]F-L-α-methyl tryptophan has demonstrated potential for imaging cancers that overexpress the IDO1 enzyme. researchgate.netthno.org

Unexplored Research Avenues and Challenges

Despite the progress, several research avenues involving 5-fluoro-L-tryptophan remain underexplored. The full potential of its application in studying a wider range of protein-protein and protein-ligand interactions using advanced NMR and fluorescence spectroscopy techniques is yet to be realized. nih.gov While its role in cancer is being actively investigated, its utility in understanding and potentially treating neurodegenerative disorders and diabetes, where tryptophan metabolism is also implicated, warrants further investigation. nih.gov

A significant challenge lies in the in vivo application of 5-F-Trp. While in vitro studies have shown its function as an analog of 5-hydroxy-L-tryptophan, this is not always retained in living organisms. diva-portal.org Further research is needed to understand the in vivo biodistribution, metabolism, and potential off-target effects of 5-F-Trp and its derivatives to ensure their safe and effective use. diva-portal.org Another challenge is optimizing the incorporation of fluorinated tryptophans into proteins, as low expression yields can be a limiting factor. Overcoming these hurdles will be crucial for translating laboratory findings into clinical applications.

Potential for Novel Therapeutic Development and Diagnostic Tools

The unique characteristics of 5-fluoro-L-tryptophan open up exciting possibilities for the development of novel therapeutics and diagnostic tools. Its ability to inhibit key enzymes in the tryptophan metabolic pathway makes it a promising candidate for the development of new anti-cancer drugs, particularly for tumors resistant to conventional therapies. evitachem.combiosynth.com By acting as a competitive inhibitor of the vesicular glutamate (B1630785) transporter (VGLUT), 5-F-Trp also holds promise for research into diseases associated with neurotransmitter systems. medchemexpress.com

In the realm of diagnostics, the development of PET imaging agents based on ¹⁸F-labeled 5-F-Trp derivatives is a rapidly advancing field. nih.govthno.org These agents could provide highly specific and sensitive tools for diagnosing and monitoring various cancers by targeting metabolic pathways that are upregulated in tumor cells. evitachem.comthno.org For example, PET agents targeting the IDO1 enzyme could be used to identify patients who are most likely to respond to immunotherapies that target this pathway. thno.org Furthermore, the use of 5-F-Trp as a dual NMR and fluorescent probe in preclinical studies offers a powerful method for characterizing protein structure and dynamics, which can aid in rational drug design. nih.gov

The continued exploration of 5-fluoro-L-tryptophan and its derivatives is poised to yield significant advancements in our understanding of fundamental biological processes and to provide new tools for the diagnosis and treatment of a range of human diseases.

Q & A

Basic Research Questions

Q. How can 5-fluoro-L-tryptophan be effectively detected and quantified in enzymatic assays?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detection. For enantiomeric purity validation, chiral stationary phases or circular dichroism (CD) spectroscopy are recommended. Fluorine-19 nuclear magnetic resonance (19F NMR) can confirm structural integrity and monitor enzymatic isomerization .
  • Key Metrics : Purity ≥98.0%, enantiomeric ratio ≥99.5:0.5 .

Q. What experimental designs are optimal for studying 5-fluoro-L-tryptophan incorporation into proteins?

  • Approach : Use auxotrophic bacterial strains (e.g., E. coli Trp⁻) supplemented with 5-fluoro-L-tryptophan. Monitor incorporation via SDS-PAGE, mass spectrometry, or 19F NMR to confirm fluorinated protein expression. Control for non-specific cytotoxicity by comparing growth rates with wild-type Trp supplementation .

Q. How does 5-fluoro-L-tryptophan serve as a substrate analog in tryptophan synthase studies?

  • Protocol : Perform kinetic assays using purified tryptophan synthase α2β2 complexes. Track isomerization of (3S)-2,3-dihydro-5-fluoro-L-tryptophan via 19F NMR or difference spectroscopy. Compare catalytic rates with native tryptophan to identify mechanistic deviations .

Advanced Research Questions

Q. How can contradictory findings on 5-fluoro-L-tryptophan’s catalytic effects (activation vs. enzyme inactivation) be reconciled?

  • Analysis Framework :

  • Step 1 : Compare enzyme-specific contexts (e.g., Mycobacterium tuberculosis Trp synthesis vs. E. coli lactate dehydrogenase).
  • Step 2 : Use site-directed mutagenesis to identify active-site residues influencing fluorinated Trp interactions.
  • Step 3 : Correlate 19F NMR chemical shifts with catalytic activity to map structural perturbations .
    • Case Study : In M. tuberculosis, 5-fluoro-L-tryptophan disrupts indole propionate synthesis, while in E. coli, it enhances β-subunit activity in tryptophan synthase .

Q. What strategies optimize 5-fluoro-L-tryptophan’s use in in vivo 19F NMR imaging of enzymatic mechanisms?

  • Technical Solutions :

  • Use isotopically labeled 5-fluoro-L-tryptophan (e.g., 13C/15N) for multi-dimensional NMR.
  • Apply transient fluorescence measurements (e.g., time-resolved red-shifted emission) to resolve dynamic protein-fluorophore interactions .
    • Limitations : Fluorine’s quadrupolar relaxation may reduce signal-to-noise ratios in complex biological matrices .

Q. How does 5-fluoro-L-tryptophan modulate tryptophan metabolism pathways in neurochemical studies?

  • Experimental Design :

  • Model Systems : Primary neuronal cultures or in vivo rodent models.
  • Analytical Tools : LC-MS/MS to quantify competing metabolites (e.g., serotonin, quinolinic acid).
  • Mechanistic Insight : Fluorination at the 5-position diverts tryptophan catabolism away from kynurenine pathways, reducing neurotoxic quinolinic acid production .

Q. What are the challenges in synthesizing 5-[18F]fluoro-L-tryptophan derivatives for PET imaging?

  • Synthesis Protocol :

  • Direct 18F-fluorination of Trp via electrophilic substitution (e.g., using [18F]F₂ gas).
  • Purify via semi-preparative HPLC to achieve radiochemical purity >97% .
    • Biological Validation : Test tumor uptake in IDO1-overexpressing cancer models (e.g., melanoma) to assess specificity for indoleamine 2,3-dioxygenase imaging .

Data Contradiction and Validation

Q. How to address discrepancies in 5-fluoro-L-tryptophan’s cytotoxicity across cell lines?

  • Hypothesis Testing :

  • Variable 1 : Cell membrane permeability (e.g., compare Gram-negative vs. Gram-positive bacteria).
  • Variable 2 : Metabolic flux through Trp-dependent pathways (e.g., auxotrophic vs. prototrophic strains).
    • Validation : Use CRISPR-Cas9 knockouts of Trp transporters (e.g., mtr in E. coli) to isolate cytotoxicity mechanisms .

Q. Why does 5-fluoro-L-tryptophan induce tna operon expression in some bacterial systems but not others?

  • Mechanistic Investigation :

  • Perform electrophoretic mobility shift assays (EMSAs) to test TnaC-ribosome interactions.
  • Compare inducer efficacy of fluorinated Trp analogs (e.g., 5-fluoro vs. 5-methyl derivatives) .
    • Key Finding : 5-Fluoro-L-tryptophan mimics L-tryptophan’s steric effects but alters electronic properties, modulating ribosome stalling .

Methodological Resources

  • Structural Data : Crystallographic coordinates for 5-fluoro-L-tryptophan-bound enzymes (e.g., PDB ID 1TJP) .
  • Toxicity Protocols : Refer to safety data sheets for handling guidelines (e.g., Shanghai Aladdin Biochemical Technology Co. SDS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.